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Compound of Interest

Compound Name: N-Phenylglycine

Cat. No.: B554712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of N-Phenylglycine, a compound of significant interest in various scientific fields,

including its role as a photoinitiator in polymer chemistry and as a building block in drug

development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in

structured tables, outlining experimental protocols, and visualizing key processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-
Phenylglycine. The following tables summarize the ¹H and ¹³C NMR spectral data, typically

recorded in a mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide

(DMSO-d₆) to ensure solubility and optimal spectral resolution.[1][2]

¹H NMR Data
The ¹H NMR spectrum of N-Phenylglycine exhibits characteristic signals corresponding to the

aromatic protons of the phenyl group, the methylene protons of the glycine backbone, the

amine proton, and the carboxylic acid proton.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

Carboxylic Acid (-

COOH)
~10.5 Singlet (broad) -

Phenyl (Ar-H) 7.8 - 7.2 Multiplet -

Methylene (-CH₂-) ~4.85 Singlet -

Amine (-NH-) Variable Broad -

Note: The chemical shifts, particularly for the acidic and amine protons, can be highly

dependent on the solvent, concentration, and temperature.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the N-Phenylglycine
molecule.

Carbon Assignment Chemical Shift (δ) ppm

Carbonyl (-C=O) ~173.5

Phenyl (Ar-C, C-N) ~140.2

Phenyl (Ar-C) 138.5, 133.8, 129.5, 129.1, 128.8, 128.2, 127.5

Methylene (-CH₂-) ~54.8

Note: The assignments of the aromatic carbons can be complex due to overlapping signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in N-Phenylglycine. The

spectrum is typically obtained from a solid sample prepared as a potassium bromide (KBr)

pellet.[3]
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300-2500 O-H Stretch (broad) Carboxylic Acid

~3050 C-H Stretch (aromatic) Phenyl Group

~2950, ~2850 C-H Stretch (aliphatic) Methylene Group

~1725 C=O Stretch Carboxylic Acid

~1600, ~1490 C=C Stretch (in-ring) Phenyl Group

~1340 S=O Stretch (asymmetric)
(Present in sulfonated

derivatives)

750-700, 690-710 C-H Bending (out-of-plane) Monosubstituted Phenyl

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded carboxylic

acid dimer.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the N-
Phenylglycine molecule. In acetonitrile, N-Phenylglycine exhibits a strong absorption in the

UV region.

Solvent λmax (nm)
Molar Absorptivity (ε)

(M⁻¹cm⁻¹)

Acetonitrile 345 ~4370

This absorption is attributed to π-π* electronic transitions within the aromatic phenyl ring and

the non-bonding to π* transitions of the carboxyl group.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of N-Phenylglycine are provided below.

NMR Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of N-Phenylglycine.

Materials:

N-Phenylglycine

Deuterated chloroform (CDCl₃)

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh approximately 5-10 mg of N-Phenylglycine and

dissolve it in a suitable volume (typically 0.6-0.7 mL) of a CDCl₃/DMSO-d₆ solvent mixture in

a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of

¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H

NMR. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying

Fourier transformation. Phase and baseline correct the spectra. Integrate the signals in the

¹H NMR spectrum to determine the relative number of protons.
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IR Spectroscopy
Objective: To obtain the infrared spectrum of solid N-Phenylglycine.

Materials:

N-Phenylglycine

Potassium bromide (KBr), spectroscopy grade

Mortar and pestle (agate)

Pellet press

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):[4]

Thoroughly grind 1-2 mg of N-Phenylglycine with approximately 100-200 mg of dry KBr

powder in an agate mortar until a fine, homogeneous powder is obtained.[4]

Transfer the powder to a pellet die and press it under high pressure (typically several tons)

to form a transparent or translucent pellet.

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a

background spectrum. This will be subtracted from the sample spectrum to remove

contributions from atmospheric water and carbon dioxide.

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and

record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.
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UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of N-Phenylglycine in acetonitrile.

Materials:

N-Phenylglycine

Acetonitrile, UV-grade

Volumetric flasks

Quartz cuvettes (1 cm path length)

Instrumentation:

UV-Vis Spectrophotometer

Procedure:

Solution Preparation: Prepare a stock solution of N-Phenylglycine in acetonitrile of a known

concentration. From the stock solution, prepare a series of dilutions to find a concentration

that gives an absorbance reading within the linear range of the instrument (typically 0.1 -

1.0).

Baseline Correction: Fill a quartz cuvette with the pure solvent (acetonitrile) and place it in

the spectrophotometer to record a baseline spectrum.

Sample Measurement: Rinse the cuvette with the N-Phenylglycine solution and then fill it.

Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired

wavelength range (e.g., 200-600 nm).

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the

corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar

absorptivity (ε), where A is the absorbance, c is the molar concentration, and l is the path

length of the cuvette (1 cm).
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The following diagrams, created using the DOT language, illustrate key workflows and

mechanisms related to the spectroscopic analysis and application of N-Phenylglycine.

Spectroscopic Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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